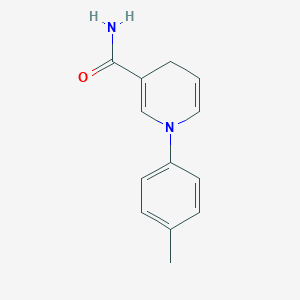
1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a 4-methylphenyl group attached to a dihydropyridine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Hantzsch pyridine synthesis, which is a well-known method for the preparation of dihydropyridine derivatives. The reaction conditions usually involve heating the reactants in ethanol under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form the tetrahydropyridine derivative.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the tetrahydropyridine derivative.
Substitution: Depending on the reagent used, various substituted derivatives can be formed.
科学研究应用
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: This compound also contains a 4-methylphenyl group but has a different core structure.
1-(4-Methylphenyl)-1-propanol: This compound has a similar phenyl group but lacks the dihydropyridine ring.
4-Methylpropiophenone: This compound has a similar phenyl group but a different functional group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-10-4-6-12(7-5-10)15-8-2-3-11(9-15)13(14)16/h2,4-9H,3H2,1H3,(H2,14,16) |
InChI 键 |
AKYRVZLYALGKEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-2-butenoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493683.png)
![7-isopropyl-1-[(7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493685.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-1-phenyl-1-butanone](/img/structure/B493686.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B493691.png)
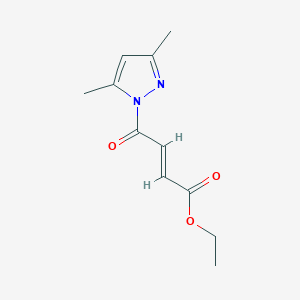
![N-[2-benzyl-3-(7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B493695.png)
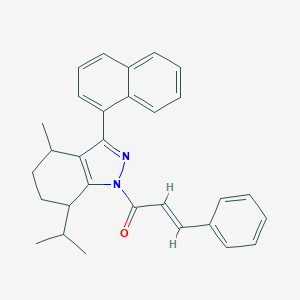
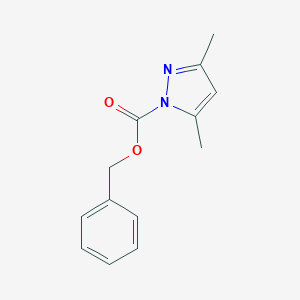
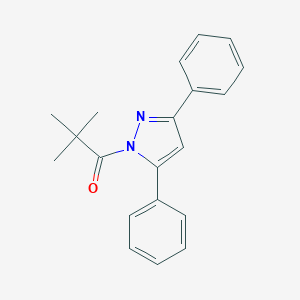
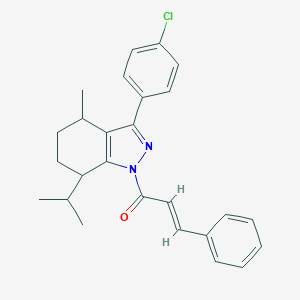
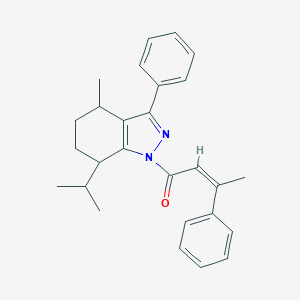
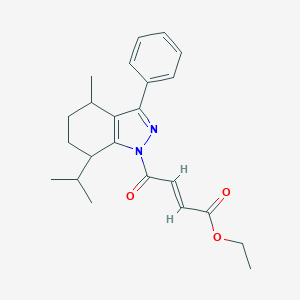
![2-[(2,3-diphenyl-4-isoxazolidinyl)carbonyl]-7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B493704.png)
